Ethyl 2-chloromethylbenzoate
CAS No.: 1531-78-8
Cat. No.: VC20972743
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1531-78-8 |
|---|---|
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.64 g/mol |
| IUPAC Name | ethyl 2-(chloromethyl)benzoate |
| Standard InChI | InChI=1S/C10H11ClO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 |
| Standard InChI Key | QQOVRPBUAUNBAV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1CCl |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1CCl |
Introduction
Chemical Identity and Structure
Ethyl 2-chloromethylbenzoate (CAS: 1531-78-8) is an aromatic ester characterized by a benzoic acid ethyl ester with a chloromethyl substituent at the ortho position. With the molecular formula C10H11ClO2, this compound features a benzene ring with two functional groups: an ethyl ester group (-COOC2H5) and a chloromethyl group (-CH2Cl) .
The chemical structure includes reactive sites that make it valuable in various chemical transformations, particularly due to the nucleophilic reactivity of the chloromethyl group. The compound can be represented by several structural identifiers:
Physical and Chemical Properties
Ethyl 2-chloromethylbenzoate possesses distinct physicochemical properties that influence its handling, storage, and applications. The following table summarizes its key physical and chemical properties:
Synthesis Methods
Several synthetic routes have been established for the preparation of ethyl 2-chloromethylbenzoate:
Direct Synthesis from Ethyl Benzoate
The most common preparation method involves the reaction of ethyl benzoate with methyl chloride under acid-catalyzed conditions. This process introduces the chloromethyl group at the ortho position of the benzoate ring structure .
Esterification of 2-Chloromethylbenzoic Acid
Ethyl 2-chloromethylbenzoate can also be synthesized through the esterification of 2-(chloromethyl)benzoic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or other strong acid catalysts .
Alternative Synthetic Approaches
Additional synthetic approaches may include:
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Selective chloromethylation of preformed ethyl benzoate derivatives
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Functional group transformations of related ortho-substituted benzoate derivatives
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Transition-metal-catalyzed coupling reactions leading to the target structure
These methods provide flexibility in synthetic planning based on available starting materials and desired scale of production .
Analytical Characterization
The identification and purity assessment of ethyl 2-chloromethylbenzoate typically involves multiple analytical techniques:
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for quantitative analysis and purity determination. The compound has been analyzed in the context of pharmaceutical impurity profiling, particularly in the development of methods for genotoxic impurity detection .
Spectroscopic Identification
Spectroscopic methods provide structural confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectrum typically shows characteristic signals for aromatic protons (δ 7.4-8.0 ppm), methylene protons of the chloromethyl group (δ ~4.8 ppm), and ethyl ester protons (δ ~4.4 ppm for -OCH2- and δ ~1.4 ppm for -CH3)
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Infrared (IR) Spectroscopy: Shows characteristic absorption bands for C=O stretching (1720-1740 cm-1) and C-Cl stretching (600-800 cm-1)
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern specific to the compound's structure
Applications in Chemical Synthesis
Ethyl 2-chloromethylbenzoate serves various functions in organic synthesis and pharmaceutical development:
Pharmaceutical Intermediate
The compound functions as a key intermediate in the synthesis of pharmaceutical compounds. Its reactive chloromethyl group provides a versatile handle for further modifications through nucleophilic substitution reactions .
Building Block in Organic Synthesis
As a bifunctional building block, ethyl 2-chloromethylbenzoate allows for selective transformations at either the chloromethyl position or the ester functionality, enabling diverse synthetic pathways .
Structural Relationships to Similar Compounds
Ethyl 2-chloromethylbenzoate belongs to a family of related compounds with similar structural features but distinct properties:
Research Applications and Future Perspectives
Current research involving ethyl 2-chloromethylbenzoate focuses on several areas:
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